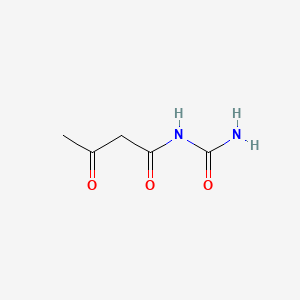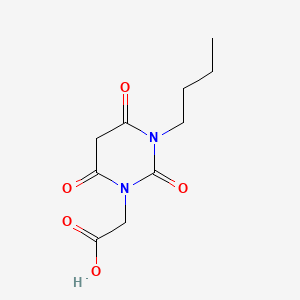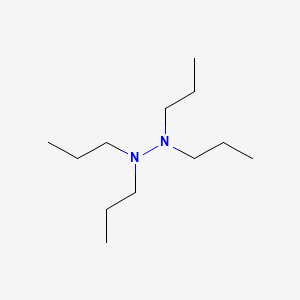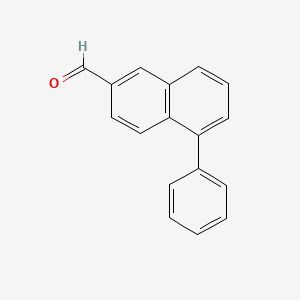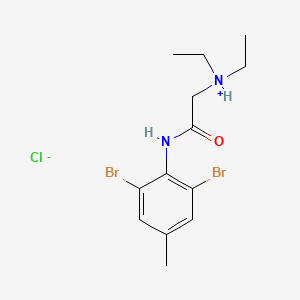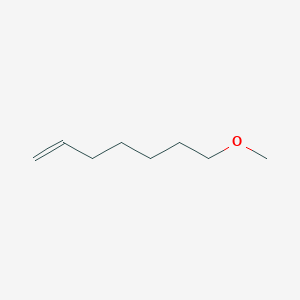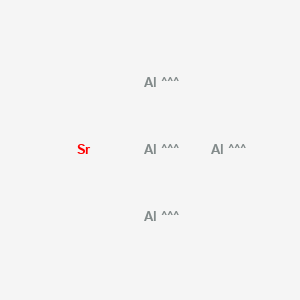
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Methoxylation: The quinoline core is then methoxylated using methanol and a suitable catalyst.
Formation of the Pyridinylmethanone Moiety: The pyridinylmethanone moiety is introduced through a Friedel-Crafts acylation reaction, where pyridine reacts with an acyl chloride in the presence of a Lewis acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-3,4-dihydro-1H-quinolin-2-one: A similar compound with a quinoline core and a methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with a chloroacetyl group.
Uniqueness
(6-Methoxy-3,4-dihydro-2h-quinolin-1-yl)pyridin-3-ylmethanone hydrochloride is unique due to the presence of both the quinoline and pyridinylmethanone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Propiedades
Número CAS |
7498-45-5 |
|---|---|
Fórmula molecular |
C16H17ClN2O2 |
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H16N2O2.ClH/c1-20-14-6-7-15-12(10-14)5-3-9-18(15)16(19)13-4-2-8-17-11-13;/h2,4,6-8,10-11H,3,5,9H2,1H3;1H |
Clave InChI |
VNQQOILZPFTKCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




